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molecular formula C9H13BrO3 B1601494 Ethyl 3-bromo-4-oxocyclohexane-1-carboxylate CAS No. 39086-05-0

Ethyl 3-bromo-4-oxocyclohexane-1-carboxylate

Cat. No. B1601494
M. Wt: 249.1 g/mol
InChI Key: IGOWSOGBQMBHIY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08772323B2

Procedure details

11.65 g (68.45 mmol) ethyl-4-oxo-cyclohexanecarboxylate are dissolved in 200 ml diethyl ether and cooled to −13° C., at this temperature 3.5 ml (68.45 mmol) bromine are slowly added dropwise. The reaction mixture is extracted with water, with 10% sodium hydrogen carbonate solution and then again with water, then it is dried on magnesium sulphate and the solv. is eliminated completely i. V.
Quantity
11.65 g
Type
reactant
Reaction Step One
Quantity
200 mL
Type
solvent
Reaction Step One
Quantity
3.5 mL
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH2:1]([O:3][C:4]([CH:6]1[CH2:11][CH2:10][C:9](=[O:12])[CH2:8][CH2:7]1)=[O:5])[CH3:2].[Br:13]Br>C(OCC)C>[Br:13][CH:8]1[C:9](=[O:12])[CH2:10][CH2:11][CH:6]([C:4]([O:3][CH2:1][CH3:2])=[O:5])[CH2:7]1

Inputs

Step One
Name
Quantity
11.65 g
Type
reactant
Smiles
C(C)OC(=O)C1CCC(CC1)=O
Name
Quantity
200 mL
Type
solvent
Smiles
C(C)OCC
Step Two
Name
Quantity
3.5 mL
Type
reactant
Smiles
BrBr

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
are slowly added dropwise
EXTRACTION
Type
EXTRACTION
Details
The reaction mixture is extracted with water, with 10% sodium hydrogen carbonate solution
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
again with water, then it is dried on magnesium sulphate

Outcomes

Product
Name
Type
Smiles
BrC1CC(CCC1=O)C(=O)OCC

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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